N-acetylethanehydrazonate

Description

Properties

CAS No. |

135257-91-9 |

|---|---|

Molecular Formula |

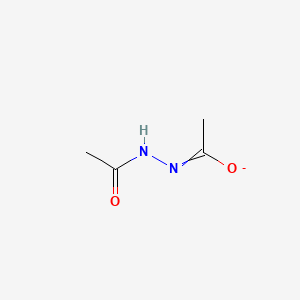

C4H7N2O2- |

Molecular Weight |

115.11 g/mol |

IUPAC Name |

N-acetylethanehydrazonate |

InChI |

InChI=1S/C4H8N2O2/c1-3(7)5-6-4(2)8/h1-2H3,(H,5,7)(H,6,8)/p-1 |

InChI Key |

ZLHNYIHIHQEHJQ-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NN=C(C)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Properties of Evidence-Listed Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Applications |

|---|---|---|---|---|

| Methyl N-acetylanthranilate | Not specified | ~193.2 | Not provided | Flavoring agents |

| Nickel Acetylacetonate Hydrate | C₁₀H₁₄O₄Ni·2H₂O | 292.69 | 14363-16-7 | Laboratory synthesis |

| 2-Methylundecanal | C₁₂H₂₄O | 184.32 | Not provided | Fragrance industry |

| Myristic Acid | C₁₄H₂₈O₂ | 228.37 | 544-63-8 | Food additives, cosmetics |

Research Findings and Discrepancies

- Structural Contrasts: None of the compounds in the evidence share the hydrazonate functional group implied in "N-acetylethanehydrazonate." For example, Nickel Acetylacetonate Hydrate is a coordination complex, while Methyl N-acetylanthranilate is an ester derivative .

- Safety Data Gaps : Nickel Acetylacetonate Hydrate lacks GHS hazard labeling, highlighting regulatory inconsistencies in laboratory chemical documentation .

5. Conclusion The absence of "this compound" in the provided evidence precludes a direct comparison. However, the documented compounds illustrate the diversity of acetylated and metal-coordinated substances in industrial and laboratory contexts. Future studies should verify the target compound’s nomenclature or expand evidence sources to include hydrazonate-specific databases.

Q & A

Q. Table 1: Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| IR | 1705 cm⁻¹ (C=O) | |

| ¹H NMR (CDCl₃) | δ 2.15 (s, 3H, CH₃), δ 8.5 (s, 1H, NH) |

Q. Table 2: DOE Parameters for Synthesis Optimization

| Variable | Range | Optimal Value |

|---|---|---|

| Temperature | 0–25°C | 5°C |

| Acetyl Chloride | 1.0–1.5 eq | 1.2 eq |

| Solvent | Dichloromethane/THF | Dichloromethane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.